molecular formula C22H22N4O3 B15016621 2-amino-4-(3,4,5-trimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile CAS No. 299198-70-2

2-amino-4-(3,4,5-trimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile

Cat. No.: B15016621
CAS No.: 299198-70-2
M. Wt: 390.4 g/mol
InChI Key: PSMKMTDKCSEPNI-UHFFFAOYSA-N
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Description

2-AMINO-4-(3,4,5-TRIMETHOXYPHENYL)-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexahydronaphthalene core substituted with an amino group, a trimethoxyphenyl group, and three carbonitrile groups, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

The synthesis of 2-AMINO-4-(3,4,5-TRIMETHOXYPHENYL)-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,3-cyclopentadione with 3,4,5-trimethoxybenzaldehyde and malononitrile in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol under reflux conditions . This method yields the desired compound with high efficiency and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-AMINO-4-(3,4,5-TRIMETHOXYPHENYL)-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by targeting microtubules, essential components of the cell cytoskeleton. By inhibiting tubulin polymerization, it disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other well-known anticancer agents like colchicine and combretastatin A-4.

Comparison with Similar Compounds

Similar compounds include:

Properties

CAS No.

299198-70-2

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

2-amino-4-(3,4,5-trimethoxyphenyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile

InChI

InChI=1S/C22H22N4O3/c1-27-17-8-13(9-18(28-2)20(17)29-3)19-15-7-5-4-6-14(15)16(10-23)21(26)22(19,11-24)12-25/h6,8-9,15,19H,4-5,7,26H2,1-3H3

InChI Key

PSMKMTDKCSEPNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N

Origin of Product

United States

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